

In-Depth Technical Guide: DMT-dG(dmf) Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DMT-dG(dmf) Phosphoramidite

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This technical guide provides comprehensive information on **DMT-dG(dmf) Phosphoramidite**, a critical reagent in the chemical synthesis of DNA. The document details its chemical properties, its central role in solid-phase oligonucleotide synthesis, and a detailed experimental protocol for its application.

Core Chemical Data

DMT-dG(dmf) Phosphoramidite, chemically known as N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], is a key building block in the automated synthesis of oligonucleotides. Its specific protecting groups are designed for efficient and high-fidelity DNA synthesis. The dimethoxytrityl (DMT) group protects the 5'-hydroxyl terminus, while the dimethylformamidine (dmf) group provides a labile protection for the exocyclic amine of guanine, allowing for rapid deprotection.

Parameter	Value	References
CAS Number	330628-04-1	[1][2][3][4][5][6]
Molecular Weight	824.90 g/mol	[2][4]
Molecular Formula	C43H53N8O7P	[2][4][5][6]
Appearance	White to off-white powder	[5]
Purity	≥98.0% (HPLC)	[4][5]
Storage	-20°C	[5]

Role in Solid-Phase Oligonucleotide Synthesis

DMT-dG(dmf) Phosphoramidite is a fundamental component in the widely used phosphoramidite method for solid-phase oligonucleotide synthesis. This automated, cyclical process allows for the precise, stepwise addition of nucleotide monomers to a growing DNA chain attached to a solid support. The use of the dmf protecting group for guanine is particularly advantageous as it is more labile than traditional protecting groups like isobutyryl (iBu), enabling faster deprotection steps and minimizing damage to the synthesized oligonucleotide. This is especially beneficial for the synthesis of G-rich sequences and modified oligonucleotides.

The synthesis cycle consists of four primary steps:

- **Detritylation (Deblocking):** The cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleoside bound to the solid support. This is typically achieved by treatment with an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent.[7][8] The removal of the DMT group exposes the 5'-hydroxyl for the subsequent coupling reaction.
- **Coupling:** The next phosphoramidite monomer, such as **DMT-dG(dmf) Phosphoramidite**, is activated by a weak acid, like tetrazole or a derivative, and then coupled to the free 5'-hydroxyl of the growing oligonucleotide chain.[7][8] This reaction forms a phosphite triester linkage.

- **Capping:** To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. This involves acetylating the unreacted 5'-hydroxyl groups using reagents like acetic anhydride and N-methylimidazole.
- **Oxidation:** The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate triester by oxidation.^[7] This is commonly done using an iodine solution in the presence of water and a weak base.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Experimental Protocols

The following is a generalized, yet detailed, protocol for automated solid-phase DNA synthesis utilizing **DMT-dG(dmF) Phosphoramidite**. Specific parameters may vary depending on the automated synthesizer and the desired oligonucleotide sequence.

Materials and Reagents:

- **DMT-dG(dmF) Phosphoramidite** and other required phosphoramidites (e.g., DMT-dA(bz), DMT-dC(ac), dT-CE)
- Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
- Anhydrous acetonitrile
- Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)
- Activator solution: 0.45 M Tetrazole in acetonitrile
- Capping solution A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v)
- Capping solution B: 16% N-Methylimidazole in THF
- Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water
- Cleavage and deprotection solution: Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)

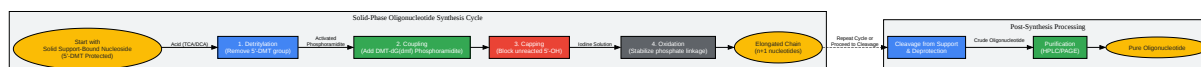
Procedure:

- Preparation:
 - Dissolve **DMT-dG(dmf) Phosphoramidite** and other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
 - Load the phosphoramidites and other reagents onto a compatible automated DNA synthesizer.
 - Pack a synthesis column with the CPG solid support.
- Automated Synthesis Cycle: The following steps are performed automatically by the synthesizer for each nucleotide addition.
 - Step 1: Detritylation: The deblocking solution is passed through the column to remove the 5'-DMT group from the support-bound nucleoside. The column is then washed with anhydrous acetonitrile.
 - Step 2: Coupling: The **DMT-dG(dmf) Phosphoramidite** solution and the activator solution are delivered simultaneously to the column. The coupling reaction proceeds for a set time (typically 2-5 minutes). The column is then washed with anhydrous acetonitrile.
 - Step 3: Capping: Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The column is subsequently washed with anhydrous acetonitrile.
 - Step 4: Oxidation: The oxidizing solution is introduced into the column to convert the phosphite triester to a stable phosphate triester. The column is then washed with anhydrous acetonitrile.
- Chain Elongation: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.
- Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group is typically removed (DMT-off synthesis), although it can be left on for purification purposes (DMT-on synthesis).

- Cleavage and Deprotection:
 - The solid support is transferred from the column to a vial.
 - The cleavage and deprotection solution (AMA) is added to the vial.
 - The vial is heated at a specified temperature (e.g., 65°C) for a designated time (e.g., 10-15 minutes) to cleave the oligonucleotide from the support and remove the protecting groups from the bases and the phosphate backbone.
- Purification: The crude oligonucleotide solution is collected, and the desired full-length product is purified from failure sequences and other impurities using techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

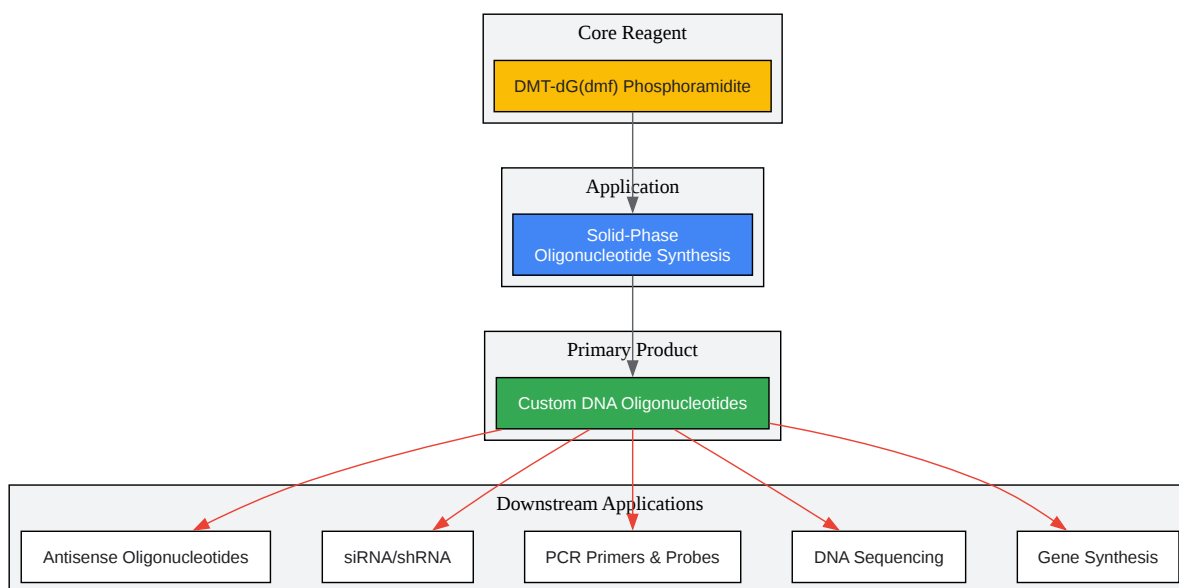
Visualizations

The following diagrams illustrate the key workflow in the application of **DMT-dG(dmf) Phosphoramidite**.



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Caption: Automated solid-phase oligonucleotide synthesis cycle using phosphoramidite chemistry.



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Caption: Logical relationship from core reagent to downstream research and therapeutic applications.

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- To cite this document: BenchChem. [In-Depth Technical Guide: DMT-dG(dmf) Phosphoramidite in Oligonucleotide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1436838#dmt-dg-dmf-phosphoramidite-cas-number-and-molecular-weight]

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